molecular formula C12H26BrO3P B1499747 12-Bromododecylphosphonic acid CAS No. 202920-07-8

12-Bromododecylphosphonic acid

Cat. No. B1499747
CAS RN: 202920-07-8
M. Wt: 329.21 g/mol
InChI Key: OFBOCVJPIJRGMU-UHFFFAOYSA-N
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Description

12-Bromododecylphosphonic acid is a white powder that is employed as an intermediate for pharmaceuticals . It has a CAS number of 202920-07-8 .


Molecular Structure Analysis

The molecular structure of 12-Bromododecylphosphonic acid contains a total of 42 bonds, including 16 non-hydrogen bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 2 hydroxyl groups, and 1 phosphonate .


Physical And Chemical Properties Analysis

12-Bromododecylphosphonic acid is a white powder with a melting point between 87.5-96.5°C . Its molecular formula is C12H26BrO3P and it has a molecular weight of 329.21 .

Scientific Research Applications

Synthesis and Functionalization

  • 12-Bromododecylphosphonic acid and similar ω-bromoalkylphosphonates are essential in the synthesis of complex organic molecules. Their application extends to the creation of KuQuinone phosphonate esters and phosphonic acid KuQuinone derivatives. These derivatives are particularly promising for biomedical and photo(electro)chemical applications due to their high affinity with metal-oxides (Forchetta et al., 2021).

Surface Modification and Stability Enhancement

  • The modification of zinc oxide (ZnO) nanoparticles using perfluorinated phosphonic acids, including derivatives like 12-pentafluorophenoxydodecylphosphonic acid, has been shown to increase the stability of phosphonic acids adsorbed on the surfaces. This modification enhances the surface charge and stability of the nanoparticles, making them more suitable for various applications (Quiñones et al., 2017).

Broad Applications in Chemistry, Biology, and Physics

  • Phosphonic acids, a category including 12-Bromododecylphosphonic acid, are used across a wide range of research fields such as drug design, medical imaging, surface functionalization, and the development of supramolecular materials. Their diverse applications stem from their structural similarity to phosphate groups and their unique coordination and supramolecular properties (Sevrain et al., 2017).

Bioactive Molecule Binding

  • Phosphonic acid monolayer films, including those derived from 12-Bromododecylphosphonic acid, have been developed for the immobilization of bioactive molecules on titanium surfaces. These films are particularly useful for medical applications, where they can be used to bind proteins and other biomolecules to titanium surfaces (Adden et al., 2006).

Mechanism of Action

Target of Action

12-Bromododecylphosphonic acid is a type of bisphosphonate . Bisphosphonates primarily target osteoclasts, which are cells that resorb bone . The role of osteoclasts is to break down bone tissue, which allows the body to release the calcium stored in the bone into the bloodstream .

Mode of Action

Bisphosphonates, including 12-Bromododecylphosphonic acid, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

The biochemical pathways affected by 12-Bromododecylphosphonic acid are those involved in bone resorption and formation . By inhibiting osteoclast activity, bisphosphonates indirectly affect bone formation, as changes in resorption drive formation . Therefore, when bone resorption decreases, bone formation also decreases .

Pharmacokinetics

The pharmacokinetic profiles of bisphosphonates are unique and differ substantially from most other drugs . Oral bioavailability is less than 1%, and they must be administered fasting or via intravenous (IV) infusion . Bisphosphonates in blood distribute quickly to bone surfaces or are eliminated in urine . The half-life of bisphosphonates on bone surfaces is 3–5 weeks, where they inhibit osteoclasts that form resorption lacunae on bisphosphonate-coated surface .

Result of Action

The molecular and cellular effects of 12-Bromododecylphosphonic acid’s action include the inhibition of osteoclast-mediated bone resorption, reduction of osteoclast activity, and indirect reduction of bone formation . These effects contribute to the overall decrease in bone resorption and turnover .

Action Environment

The action, efficacy, and stability of 12-Bromododecylphosphonic acid can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH of the environment . Furthermore, the compound’s stability and efficacy can be influenced by storage conditions . It is recommended to store the compound in a cool, dry place in tightly closed containers, away from oxidizing agents .

Safety and Hazards

12-Bromododecylphosphonic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

12-bromododecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BrO3P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-12H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBOCVJPIJRGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCBr)CCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669816
Record name (12-Bromododecyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202920-07-8
Record name (12-Bromododecyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound BDPA was synthesized in two steps. In the first step, diethyl 12-bromododecylphosphonate is prepared as specified in Example 1. In the second step, diethyl 12-bromododecylphosphonate (2.43 g; 6.32 mmol) is reacted with Me3SiBr (2.89 g; 18.93 mmol) in 50 ml of dry CH2Cl2 with stirring at room temperature for 12 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
2.89 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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